molecular formula C10H11Cl2NO2 B12306117 2-Amino-4-(3,4-dichloro-phenyl)-butyric acid

2-Amino-4-(3,4-dichloro-phenyl)-butyric acid

Cat. No.: B12306117
M. Wt: 248.10 g/mol
InChI Key: PHCCQGLRCCLUBD-UHFFFAOYSA-N
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Description

®-a-Amino-3,4-dichlorobenzenebutanoic acid is an organic compound that belongs to the class of amino acids It features a benzene ring substituted with two chlorine atoms at the 3 and 4 positions, an amino group, and a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-a-Amino-3,4-dichlorobenzenebutanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with 3,4-dichlorobenzene.

    Nitration: The benzene ring undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Alkylation: The amino group is alkylated with a butanoic acid derivative to form the final product.

Industrial Production Methods

In an industrial setting, the production of ®-a-Amino-3,4-dichlorobenzenebutanoic acid may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-a-Amino-3,4-dichlorobenzenebutanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can introduce new functional groups onto the benzene ring.

Scientific Research Applications

®-a-Amino-3,4-dichlorobenzenebutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be studied for its interactions with biological molecules and potential biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ®-a-Amino-3,4-dichlorobenzenebutanoic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with other molecules, while the benzene ring and chlorine atoms contribute to its overall reactivity and binding affinity. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    ®-a-Amino-3,4-dichlorobenzenepropanoic acid: Similar structure but with a shorter carbon chain.

    ®-a-Amino-3,4-dichlorobenzenepentanoic acid: Similar structure but with a longer carbon chain.

    ®-a-Amino-3,4-dichlorobenzenebutanoic acid derivatives: Various derivatives with different substituents on the benzene ring or modifications to the amino group.

Uniqueness

®-a-Amino-3,4-dichlorobenzenebutanoic acid is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

2-amino-4-(3,4-dichlorophenyl)butanoic acid

InChI

InChI=1S/C10H11Cl2NO2/c11-7-3-1-6(5-8(7)12)2-4-9(13)10(14)15/h1,3,5,9H,2,4,13H2,(H,14,15)

InChI Key

PHCCQGLRCCLUBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCC(C(=O)O)N)Cl)Cl

Origin of Product

United States

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